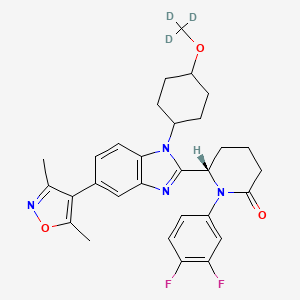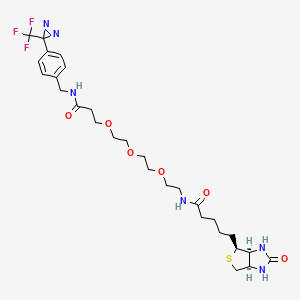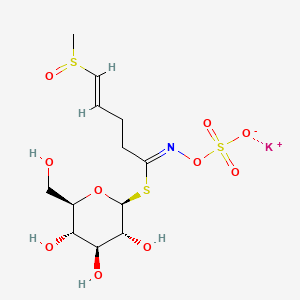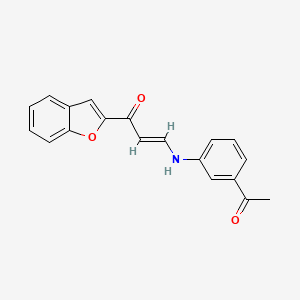
2-Isopropyl-5-methylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylpyrazine-d3, also known as 2-Methyl-5-(1-methylethyl)pyrazine-d3, is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium. This modification is often used to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylpyrazine-d3 involves the deuteration of 2-Isopropyl-5-methylpyrazineThe reaction conditions often require elevated temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Isopropyl-5-methylpyrazine-d3 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to track the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylpyrazine-d3 involves its incorporation into molecules as a stable isotope. The presence of deuterium can alter the pharmacokinetic and metabolic profiles of these molecules, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylpyrazine: The non-deuterated form of the compound.
2-Methyl-5-isopropylpyrazine: Another isomer with similar properties.
5-Isopropyl-2-methylpyrazine: A structural isomer with different substitution patterns.
Uniqueness
The uniqueness of 2-Isopropyl-5-methylpyrazine-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other research applications .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3/i3D3 |
InChI Key |
PGTQKVQDZHXLOP-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=N1)C(C)C |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

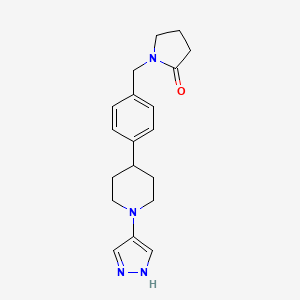
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

